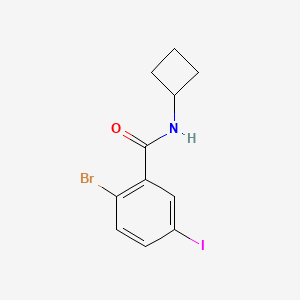

2-Bromo-N-cyclobutyl-5-iodobenzamide

CAS No.: 1880297-66-4

Cat. No.: VC2605624

Molecular Formula: C11H11BrINO

Molecular Weight: 380.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1880297-66-4 |

|---|---|

| Molecular Formula | C11H11BrINO |

| Molecular Weight | 380.02 g/mol |

| IUPAC Name | 2-bromo-N-cyclobutyl-5-iodobenzamide |

| Standard InChI | InChI=1S/C11H11BrINO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) |

| Standard InChI Key | WZHNEQHZNFPMQQ-UHFFFAOYSA-N |

| SMILES | C1CC(C1)NC(=O)C2=C(C=CC(=C2)I)Br |

| Canonical SMILES | C1CC(C1)NC(=O)C2=C(C=CC(=C2)I)Br |

Introduction

2-Bromo-N-cyclobutyl-5-iodobenzamide is a synthetic organic compound belonging to the benzamide family. It is characterized by the presence of bromine and iodine atoms on the benzene ring and a cyclobutyl group attached to the nitrogen atom of the amide functional group. This compound is of interest in medicinal chemistry due to its potential applications in drug development and biological research .

Synthesis and Chemical Reactions

The synthesis of 2-Bromo-N-cyclobutyl-5-iodobenzamide typically involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice to maximize yield and minimize side reactions. Organic solvents like dichloromethane or chloroform are commonly used for these reactions.

This compound can participate in various chemical reactions, including substitution and reduction reactions. Common reagents include sodium azide for substitution and lithium aluminum hydride for reduction. The choice of reagents and reaction conditions depends on the desired product.

Biological Activity and Potential Applications

Research into similar halogenated benzamides suggests that these compounds can modulate receptor activity, potentially leading to therapeutic effects in various conditions. The mechanism of action for 2-Bromo-N-cyclobutyl-5-iodobenzamide largely depends on its biological targets, which may include specific receptors or enzymes within biological systems.

The compound has potential applications in scientific research, particularly in medicinal chemistry and drug development. Its halogenated structure and amide functional group make it a candidate for further investigation in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume